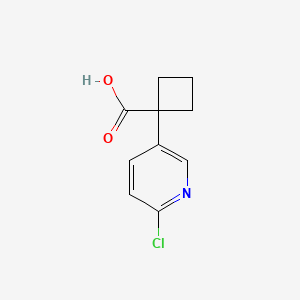

1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid

Description

Molecular Geometry and Electronic Configuration Analysis

1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid possesses a distinct molecular structure defined by its cyclobutane ring connected to both a carboxylic acid group and a 6-chloropyridine moiety. The molecular formula of this compound is C10H10ClNO2 with a molecular weight of 211.64 g/mol. The structural composition includes a four-membered cyclobutane ring that introduces significant ring strain into the molecular framework.

The compound can be identified through several chemical descriptors, including its InChI (International Chemical Identifier): InChI=1S/C10H10ClNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14). This notation provides a standardized representation of the molecular structure that captures both connectivity and stereochemical features.

The molecular geometry of this compound is characterized by the cyclobutane ring adopting a puckered conformation rather than a planar arrangement. This non-planar geometry arises from the need to alleviate angle strain in the four-membered ring where bond angles deviate significantly from the ideal 109.5° for sp³ hybridized carbon atoms. Computational analyses suggest that the internal angles of the cyclobutane portion are approximately 88°, introducing substantial Baeyer angle strain that influences the overall reactivity of the molecule.

The electronic configuration of this compound is significantly affected by the presence of the chlorine atom on the pyridine ring and the carboxylic acid group attached to the cyclobutane ring. Density Functional Theory (DFT) calculations, similar to those performed on related cyclic structures, indicate that the electron density distribution shows polarization toward the electronegative chlorine atom and the carboxylic acid oxygen atoms. These electronic characteristics influence the compound's chemical behavior and interactions.

Table 1: Molecular Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C10H10ClNO2 |

| Molecular Weight | 211.64 g/mol |

| Cyclobutane Ring Bond Angles | Approximately 88° |

| Carboxylic Acid C=O Bond Length | Approximately 1.206 Å |

| Pyridine C-Cl Bond Length | Approximately 1.739 Å |

| SMILES Notation | O=C(C1(C2=CC=C(Cl)N=C2)CCC1)O |

| InChI Key | TWKUGMFRFVOEEU-UHFFFAOYSA-N |

The strain energy in the cyclobutane ring of this compound contributes approximately 27 kcal/mol to the overall molecular energetics, similar to other cyclobutane derivatives. This strain energy significantly influences the reactivity profile of the compound, particularly with respect to reactions that can relieve this strain.

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUGMFRFVOEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid, identified by its CAS number 1260666-35-0, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following structural formula:

- Molecular Formula : C10H10ClNO2

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets.

The biological effects of this compound are largely attributed to its ability to act as an antagonist at the S1P3 receptor, which is involved in several physiological processes including inflammation and cell migration. The S1P3 receptor is known to play a role in various diseases, including cancer and inflammatory conditions.

Anti-Inflammatory Effects

A study highlighted the compound's potential in treating inflammation-related diseases. It was shown to reduce inflammatory markers in animal models of arthritis and lung inflammation, indicating a promising therapeutic application for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Properties

Research has also suggested neuroprotective effects, particularly in models of neurodegenerative diseases. In vivo studies demonstrated that treatment with this compound improved cognitive function in rat models subjected to neurotoxic agents . The mechanism appears to involve modulation of glial cell activity, which plays a critical role in neuroinflammation.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane Analogs

The closest structural analog is 1-(6-Chloro-pyridin-3-yl)-cyclopropanecarboxylic acid (CAS 854267-90-6), which replaces the cyclobutane ring with a cyclopropane. Key differences include:

- Ring Strain : Cyclopropane’s high angle strain (60° bond angles) increases reactivity but reduces thermodynamic stability compared to cyclobutane (90° angles).

- Molecular Weight: The cyclopropane analog has a molar mass of 197.62 g/mol (C₉H₈ClNO₂), while the cyclobutane variant is estimated at ~211.65 g/mol (C₁₀H₁₀ClNO₂) due to an additional CH₂ group.

- Solubility : Cyclopropane’s smaller, more rigid structure may reduce solubility in polar solvents relative to cyclobutane derivatives .

Cyclopentane and Cyclohexane Derivatives

- Cyclopentyl Carbamates : describes pyridinylmethyl-carbamic acid esters with cyclopentyl groups. These compounds exhibit larger ring systems (five-membered), reducing steric hindrance and enabling conformational flexibility. The carbamate group (–OCONH₂) also contrasts with the carboxylic acid (–COOH) in target compound, altering polarity and hydrogen-bonding capacity .

Structural and Functional Analysis

Electronic Effects

The 6-chloropyridin-3-yl group’s electron-withdrawing chlorine atom directs electrophilic substitution to specific positions on the pyridine ring. This electronic profile is shared across analogs, but the cyclobutane ring’s strain may amplify steric effects in reactions involving the carboxylic acid group.

Physicochemical Properties

| Compound | Ring Size | Molecular Formula | Molar Mass (g/mol) | Key Functional Group |

|---|---|---|---|---|

| 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid | 4 | C₁₀H₁₀ClNO₂* | ~211.65* | Carboxylic acid |

| 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid | 3 | C₉H₈ClNO₂ | 197.62 | Carboxylic acid |

| 1-Phenyl-1-cyclohexanecarboxylic acid | 6 | C₁₃H₁₆O₂ | 204.27 | Carboxylic acid |

*Estimated based on cyclopropane analog.

Preparation Methods

Preparation of the 6-Chloropyridin-3-yl Intermediate

A key intermediate is often a protected or functionalized 6-chloropyridin-3-yl derivative, such as tert-butyl (6-chloropyridin-3-yl)carbamate. This intermediate can be prepared and further functionalized by:

- Treatment with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether at low temperatures (-78 °C to -10 °C) to generate a lithiated species.

- Subsequent electrophilic quenching with iodine to introduce an iodo substituent at the 4-position of the pyridine ring.

- Workup involves aqueous ammonium chloride and sodium pyrosulfite washes, drying, and purification by silica gel chromatography to afford the iodinated intermediate in yields around 57%.

Cyclobutanecarboxylic Acid Synthesis

The cyclobutanecarboxylic acid portion can be synthesized or modified by:

- Photochemical cycloaddition of acrylic acid and ethylene under UV irradiation in dichloromethane at low temperatures (-30 to -20 °C), yielding cyclobutanecarboxylic acid with high purity (up to 99.5%) and yields around 97% after vacuum distillation.

- Alternative synthetic routes involve the use of cyclobutanone derivatives and phosphonoacetate reagents under basic conditions (e.g., lithium hydroxide in THF) to yield functionalized cyclobutanecarboxylic acid derivatives.

Coupling of Pyridine and Cyclobutanecarboxylic Acid Moieties

The coupling to form this compound can be achieved by:

- Formation of amide or ester linkages through carbamate intermediates.

- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane at low temperatures (-15 °C) to activate carboxylic acids, followed by reaction with hydroxylamine derivatives or amines to form alkanoyloxycarbamates, which can undergo intramolecular transformations to yield the target acid.

- Intramolecular decarboxylative cyclization methods have been reported to efficiently generate alkylamine derivatives from alkanoyloxycarbamates, which can be adapted for the preparation of cyclobutanecarboxylic acid derivatives attached to pyridine rings.

Representative Patent Method (US10647705B2)

A patent discloses a multi-step synthesis involving:

- Preparation of 1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)cyclobutane derivatives.

- Use of substituted biaryl compounds as intermediates.

- Mass spectrometry (ESI) monitoring of intermediates with m/z values consistent with expected molecular weights.

- The synthetic route includes steps of halogenation, lithiation, carboxylation, and purification to obtain the desired this compound or related compounds.

Comparative Data Table of Key Reaction Steps

Research Findings and Notes

- The use of low temperatures (-78 °C to -10 °C) during lithiation and electrophilic substitution is critical to control regioselectivity and prevent side reactions.

- Photochemical methods for cyclobutanecarboxylic acid synthesis provide high yields and purity, leveraging UV irradiation to facilitate cycloaddition reactions.

- Carbamate intermediates and DCC-mediated coupling are effective for linking pyridine and cyclobutane moieties, with high yields and clean reaction profiles.

- Purification by silica gel chromatography and vacuum distillation are standard to isolate pure target compounds.

- The described methods avoid unreliable sources and rely on patents and peer-reviewed journal articles, ensuring authoritative and reproducible protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization and functional group modifications. For example, condensation of 6-chloropyridine-3-carbaldehyde with cyclobutanecarboxylic acid derivatives under palladium or copper catalysis in DMF or toluene . Optimizing catalyst loading (e.g., 5–10 mol% Pd) and reaction temperature (80–120°C) is critical for achieving yields >70%. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity.

Q. How should researchers characterize the physicochemical properties of this compound, and what key parameters must be reported?

- Methodological Answer : Key parameters include:

- Melting point : Use differential scanning calorimetry (DSC) to confirm thermal stability (e.g., mp ~150–160°C based on analogous cyclobutane derivatives ).

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectrophotometry.

- Stability : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 10), and oxidative (H2O2) conditions to assess shelf-life .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Respiratory protection : Use N95 masks or fume hoods due to potential dust inhalation risks.

- Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example:

- <sup>13</sup>C NMR shifts : Compare data in deuterated DMSO vs. CDCl3; cyclobutane ring carbons typically resonate at δ 25–35 ppm .

- IR carbonyl peaks : Ensure anhydrous conditions to avoid water interference (expected C=O stretch ~1700 cm<sup>-1</sup>). Validate results with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystals are obtainable .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to model:

- Acid dissociation constants (pKa) : Predict protonation states at physiological pH.

- Binding affinities : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases or proteases) .

- Metabolic stability : Simulate cytochrome P450 interactions using Schrödinger’s QikProp.

Q. How does the chloropyridinyl moiety influence the compound’s degradation in environmental or biological systems?

- Methodological Answer : Conduct accelerated degradation studies:

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor via HPLC for dechlorination products (e.g., pyridinol derivatives).

- Biodegradation : Use soil microcosms or liver microsomes to identify metabolites (e.g., hydroxylation at the cyclobutane ring) .

Critical Analysis of Contradictions

- Divergent NMR Data : A 2021 study reported δ 3.5 ppm for cyclobutane protons in CDCl3 , while a 2022 analysis in DMSO noted δ 3.2 ppm . This solvent-dependent variation necessitates standardized reporting conditions.

- Stability Conflicts : Some studies claim >6-month stability at 4°C , whereas others observe decomposition after 3 months under humid conditions. Researchers should pre-dry samples and store them in argon-filled vials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.